

An In-depth Technical Guide to the Synthesis of Substituted Biphenyl Dicarboxylates

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Compound of Interest

Compound Name: Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for substituted biphenyl dicarboxylates, compounds of significant interest in materials science and medicinal chemistry. It details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines the involvement of these compounds in key biological signaling pathways.

Core Synthetic Methodologies

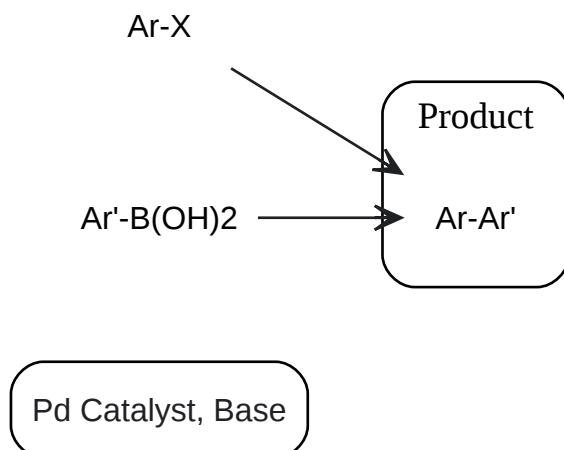
The construction of the biphenyl scaffold is the critical step in the synthesis of biphenyl dicarboxylates. The two most prominent and versatile methods are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.^[1] It is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.^{[2][3]}

Reaction Scheme:

A general representation of the Suzuki-Miyaura coupling for the synthesis of a biphenyl dicarboxylate is shown below. An aryl halide containing a carboxylate group is coupled with an arylboronic acid, also bearing a carboxylate group, in the presence of a palladium catalyst and a base.



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Figure 1: General scheme of Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3,3'-Biphenyldicarboxylic Acid[4]

A detailed experimental protocol for the synthesis of 3,3'-biphenyldicarboxylic acid via a Suzuki coupling reaction is as follows:

- **Reaction Setup:** In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 3-carboxyphenylboronic acid (1.05 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).
- **Solvent and Base:** Add a biphasic solvent system of toluene and water (1:1 v/v). Add an aqueous solution of a base, typically sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) (3.0 eq).
- **Catalyst:** Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.01 eq).

- Reaction Conditions: Heat the mixture to reflux under an inert nitrogen atmosphere with vigorous stirring for 15 hours.
- Work-up: After cooling to room temperature, add 30% hydrogen peroxide and stir for one hour. Separate the aqueous and organic phases. Wash the organic phase with water and the aqueous phase with ether.
- Isolation: Combine the aqueous phases and acidify with 3 M HCl to precipitate the product.
- Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 3,3'-biphenyldicarboxylic acid.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the synthesis of various substituted biphenyl dicarboxylates via Suzuki-Miyaura coupling.

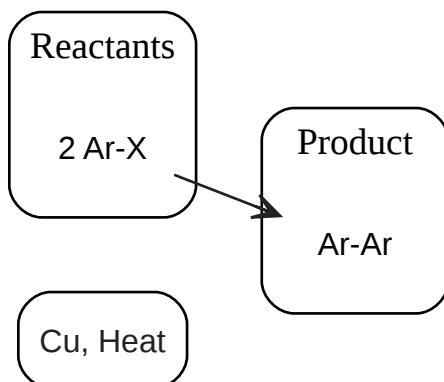
Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Time (h)	Yield (%)	Reference
3-Bromobenzoic acid	3-Carboxyphenylboronic acid	Pd(PPh ₃) ₄ (1)	K ₃ PO ₄	Toluene/H ₂ O	15	85	[4]
4-Bromobenzoic acid	4-Carboxyphenylboronic acid	C ₆₀ -TEGs/PdCl ₂ (0.05)	K ₂ CO ₃	H ₂ O	4	>90	[5]
2-Bromoindene	2,2'-Biphenyl diboronic acid	Pd(PPh ₃) ₄ (0.7)	(n-Bu) ₄ NOH	Toluene/MeOH	-	High	[6]
1-Bromo-4-iodobenzene	Phenylboronic acid	Pd(OAc) ₂	Na ₂ CO ₃	H ₂ O	-	-	[2]

Ullmann Reaction

The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl.[7] This reaction typically requires higher temperatures than the Suzuki coupling and is often used for the synthesis of symmetrical biphenyls.[8][9]

Reaction Scheme:

The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper metal at elevated temperatures.



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Figure 2: General scheme of the Ullmann reaction.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl (A precursor to 2,2'-Biphenyldicarboxylic acid)[9]

A solvent-free Ullmann coupling for the synthesis of 2,2'-dinitrobiphenyl is described below:

- Reaction Setup: In a copper vial, place 2-iodonitrobenzene.
- Reaction Conditions: Subject the vial to high-speed ball milling or continuous shaking. The reaction proceeds without the need for additional copper or solvent.
- Isolation: The solid product is formed in quantitative yield and can be used directly for subsequent steps without extensive purification.
- Conversion to Dicarboxylic Acid: The dinitro compound can then be oxidized to the corresponding dicarboxylic acid using standard oxidation procedures.

Quantitative Data for Ullmann Reaction:

The Ullmann reaction is particularly effective for the synthesis of symmetrical biphenyls.

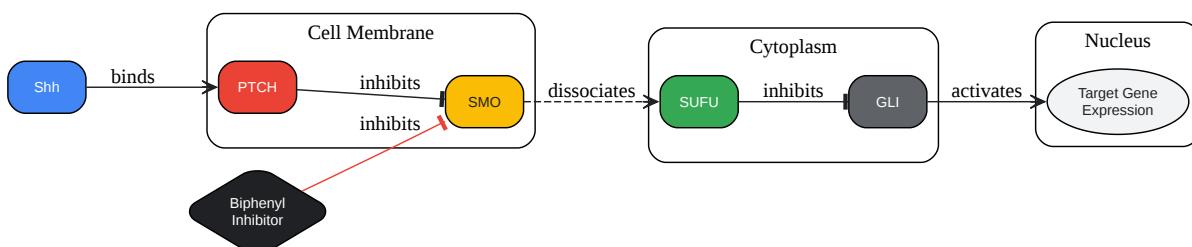
Aryl Halide	Catalyst	Conditions	Yield (%)	Reference
2-Iodonitrobenzene	Copper vial	Ball milling, solvent-free	Quantitative	[9]
Aryl Halides	Copper	High temperature (>200 °C)	Variable	[8]

Biological Signaling Pathways

Substituted biphenyl dicarboxylates and related biphenyl structures have been identified as modulators of various biological signaling pathways, making them attractive scaffolds for drug discovery.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[10][11] Biphenyl derivatives have been investigated as inhibitors of this pathway.[12] The canonical Hh pathway involves the ligand Sonic Hedgehog (Shh), the receptor Patched (PTCH), and the signal transducer Smoothened (SMO).



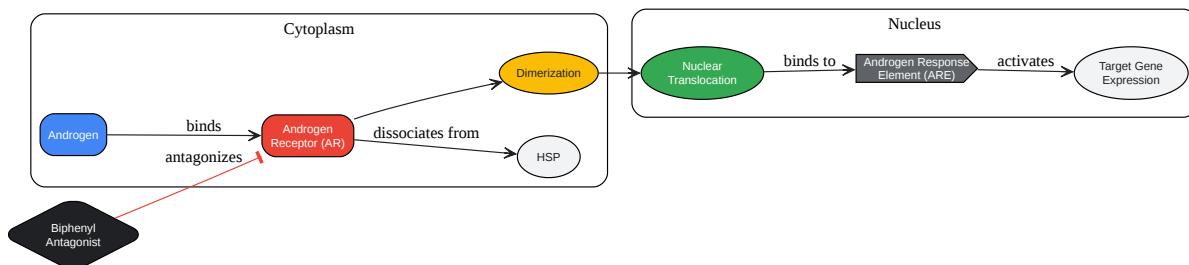
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Figure 3: Inhibition of the Hedgehog signaling pathway by biphenyl derivatives.

In the absence of the Shh ligand, PTCH inhibits SMO. Upon Shh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes. Biphenyl-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.[13]

Androgen Receptor Signaling Pathway Modulation

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer.[14] Biphenyl derivatives have been developed as antagonists and degraders of the AR, offering a promising therapeutic strategy.[15]



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Figure 4: Modulation of the Androgen Receptor signaling pathway.

Upon binding of androgens, the AR dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. Biphenyl-based antagonists can bind to the AR, preventing its activation and subsequent downstream signaling.[16] Some novel biphenyl derivatives also promote the degradation of the AR protein.[14]

Conclusion

The synthesis of substituted biphenyl dicarboxylates is a well-established field with robust and versatile methodologies. The Suzuki-Miyaura coupling and the Ullmann reaction provide the primary routes to these important molecular scaffolds. The continued interest in these compounds is driven by their diverse applications, from advanced materials to potent modulators of critical biological pathways. The development of novel biphenyl derivatives as targeted therapeutics for diseases such as cancer highlights the ongoing importance of this class of molecules in medicinal chemistry and drug development.

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